3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid
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Overview
Description
3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is a derivative of protoporphyrin IX and is known for its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid typically involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin macrocycle. The reaction is followed by the introduction of the carboxyethyl and ethenyl groups through various substitution reactions. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Substitution: The ethenyl and carboxyethyl groups can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups. These products can have distinct properties and applications in different fields.
Scientific Research Applications
3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactivity of porphyrins.
Biology: Investigated for its role in biological processes and its potential as a biomarker for various diseases.
Medicine: Explored for its therapeutic potential in treating conditions related to porphyrin metabolism, such as porphyrias.
Mechanism of Action
The mechanism of action of 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrins that play a crucial role in catalysis and electron transfer processes. Its ability to undergo redox reactions and interact with biological molecules makes it a versatile compound with diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Protoporphyrin IX: A precursor to heme, with similar structural features but lacking the carboxyethyl and ethenyl groups.
Hemin: An iron-containing porphyrin used in medical applications, with a similar core structure but different functional groups.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis, with a similar macrocyclic structure but different side chains.
Uniqueness
3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C35H36N4O4 |
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Molecular Weight |
576.7 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H36N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h8-9,14-17,37H,1-2,10-13H2,3-7H3,(H,40,41)(H,42,43) |
InChI Key |
BNDPIQDFJYFPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C=C)C)C=C |
Origin of Product |
United States |
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